6-Hydroxymethyl-2-mercaptobenzothiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

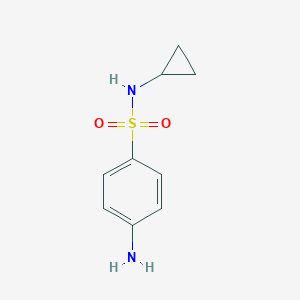

The synthesis of 2-mercaptobenzothiazole derivatives, which includes 6-Hydroxymethyl-2-mercaptobenzothiazole, can be achieved through various methods. The industrial route involves the high-temperature reaction of aniline and carbon disulfide in the presence of sulfur . Another traditional route is the reaction of 2-aminothiophenol and carbon disulfide . Modern synthesis methods can be divided into conventional multistep processes and one-pot, atom economy procedures, realized using green chemistry principles and simple reagents .Molecular Structure Analysis

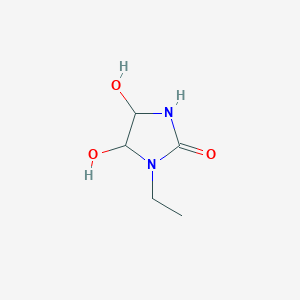

The molecular structure of 6-Hydroxymethyl-2-mercaptobenzothiazole consists of 8 carbon atoms, 7 hydrogen atoms, 1 nitrogen atom, 1 oxygen atom, and 2 sulfur atoms. The exact 3D structure can be found in chemical databases .Chemical Reactions Analysis

The chemical reactions of 2-mercaptobenzothiazole derivatives are diverse. They are known to be highly reactive building blocks for organic and organoelement synthesis, including the synthesis of pharmacologically active heterocycles . They are also used in the preparation of nitrothiazolythio benzothiazoles as carbon-junction N-terminal kinase inhibitors .Safety And Hazards

Direcciones Futuras

Modern trends in the chemistry of 2-mercaptobenzothiazole derivatives, including 6-Hydroxymethyl-2-mercaptobenzothiazole, focus on developing new drugs and materials and new synthetic approaches and patterns of reactivity . The easy functionalization of the 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety allows considering them as highly reactive building blocks for organic and organoelement synthesis .

Propiedades

IUPAC Name |

6-(hydroxymethyl)-3H-1,3-benzothiazole-2-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NOS2/c10-4-5-1-2-6-7(3-5)12-8(11)9-6/h1-3,10H,4H2,(H,9,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWWJKJVHIUOXEK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1CO)SC(=S)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NOS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60598655 |

Source

|

| Record name | 6-(Hydroxymethyl)-1,3-benzothiazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60598655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Hydroxymethyl-2-mercaptobenzothiazole | |

CAS RN |

171874-45-6 |

Source

|

| Record name | 6-(Hydroxymethyl)-1,3-benzothiazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60598655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-(2-Dimethylaminoethyl)-1H-indol-5-yl]-N-(4-methoxybenzyl)acrylamide](/img/structure/B61917.png)

![4-(1-Hydroxy-1-methylethyl)-2-propyl-1-[[2'-[(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-1H-imidazole-5-carboxylic acid ethyl ester](/img/structure/B61933.png)

![Methyl 4-(methylthio)-2-([[2-(methylthio)-3-pyridyl]carbonyl]amino)butanoate](/img/structure/B61935.png)